
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- is a complex chemical compound with a unique structureThe compound’s molecular formula is C16H24Cl2K2MgN2O8, and it is often used in research due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of magnesium chloride with 5-hydroxy-6-methyl-3,4-pyridinedimethanol in the presence of potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- include:
- Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, monohydrate
- Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, anhydrous
- Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, trihydrate
Uniqueness
What sets Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)- apart from similar compounds is its specific hydration state and the resulting unique properties. The dihydrate form offers distinct solubility, stability, and reactivity characteristics, making it particularly valuable for certain applications.
Properties
CAS No. |
132517-86-3 |
|---|---|
Molecular Formula |
C16H24Cl2K2MgN2O8 |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
magnesium;dipotassium;[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methanolate;dichloride;dihydrate |
InChI |
InChI=1S/2C8H10NO3.2ClH.2K.Mg.2H2O/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;;;;;/h2*2,11-12H,3-4H2,1H3;2*1H;;;;2*1H2/q2*-1;;;2*+1;+2;;/p-2 |
InChI Key |
SWSRQKZXWRGGNY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C[O-].CC1=NC=C(C(=C1O)CO)C[O-].O.O.[Mg+2].[Cl-].[Cl-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



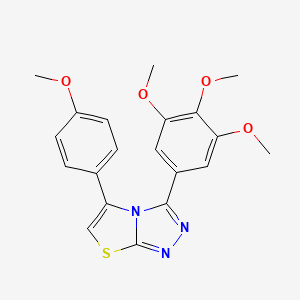
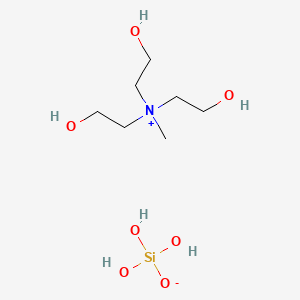

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
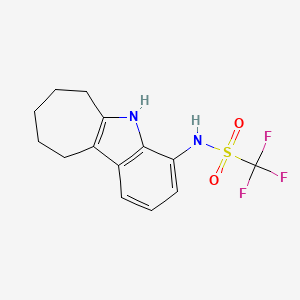
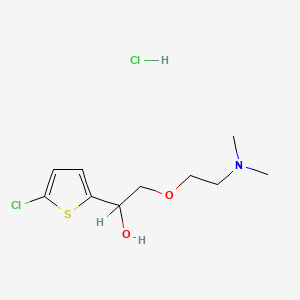
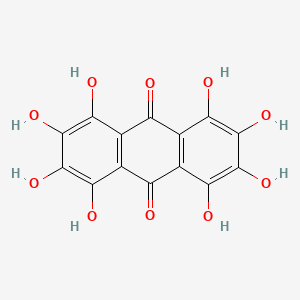
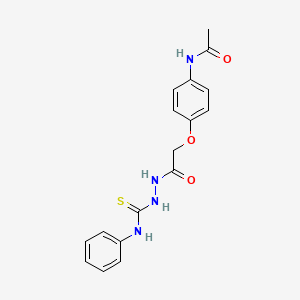
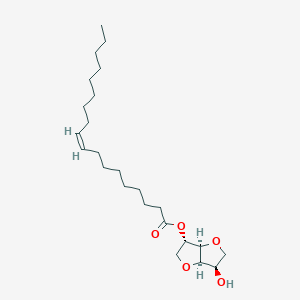
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

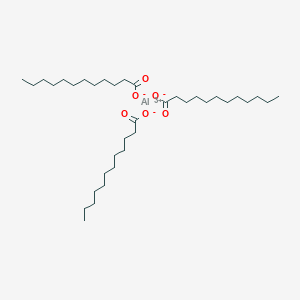
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
